molecular formula C13H19ClN2O4 B1435672 1-[(2-Methoxyethyl)carbamoyl]ethyl 4-aminobenzoate hydrochloride CAS No. 1803604-91-2

1-[(2-Methoxyethyl)carbamoyl]ethyl 4-aminobenzoate hydrochloride

Cat. No. B1435672
CAS RN: 1803604-91-2
M. Wt: 302.75 g/mol
InChI Key: KWCAZDMJKPQPQD-UHFFFAOYSA-N
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Description

“1-[(2-Methoxyethyl)carbamoyl]ethyl 4-aminobenzoate hydrochloride” is a chemical compound with the CAS Number: 1803604-91-2 . It has a molecular weight of 302.75 and a molecular formula of C13H19ClN2O4 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O4.ClH/c1-9(12(16)15-7-8-18-2)19-13(17)10-3-5-11(14)6-4-10;/h3-6,9H,7-8,14H2,1-2H3,(H,15,16);1H . This code provides a detailed description of the molecule’s structure and stereochemistry.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties like boiling point and specific storage conditions are not specified in the sources I found .

Scientific Research Applications

Synthesis and Antitumor Activity

1-[(2-Methoxyethyl)carbamoyl]ethyl 4-aminobenzoate hydrochloride's derivatives have been explored for their potential in antitumor activity. For instance, a novel compound, 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole, synthesized through a series of condensation and cycloaddition reactions, exhibited notable in vitro anti-tumor activity, particularly against MCF-7 cell line. This indicates its potential as a therapeutic drug against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).

Environmental Behavior and Photocatalytic Profile

The environmental behavior and photocatalytic profile of ethyl-4-aminobenzoate (Et-PABA), a derivative of 4-aminobenzoate, have been studied. Despite its widespread use in sunscreens and anesthetic ointments, it has not been found in environmental waters. This study provided insights into its transformation products and environmental fate, suggesting that photocatalysis induces transformations like (de)hydroxylation, demethylation, and molecular rearrangement, thereby reducing the compound's toxicity (Li et al., 2017).

Synthesis of Novel Hsp90 Inhibitor

A novel Hsp90 inhibitor, derived from a compound related to 4-aminobenzoate, showed good inhibition against Hsp90α, an important target in cancer treatment. This highlights the potential application of such derivatives in developing new therapeutic agents (Xiao-long, 2011).

Use in Synthesis of Heterocyclic Compounds

Research also includes the synthesis of heterocyclic compounds using derivatives of 4-aminobenzoate. These compounds have applications in various fields, including pharmaceuticals and material science (Meroni et al., 2009).

Applications in Cholinesterase Inhibitors

A study on the synthesis of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides, related to 4-aminobenzoate, focused on their potential as acetyl- and butyrylcholinesterase inhibitors. These compounds have been evaluated for their in vitro inhibitory profile, highlighting their relevance in the treatment of diseases like Alzheimer's (Kos et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[1-(2-methoxyethylamino)-1-oxopropan-2-yl] 4-aminobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4.ClH/c1-9(12(16)15-7-8-18-2)19-13(17)10-3-5-11(14)6-4-10;/h3-6,9H,7-8,14H2,1-2H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCAZDMJKPQPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCOC)OC(=O)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Methoxyethyl)carbamoyl]ethyl 4-aminobenzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2-Methoxyethyl)carbamoyl]ethyl 4-aminobenzoate hydrochloride
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1-[(2-Methoxyethyl)carbamoyl]ethyl 4-aminobenzoate hydrochloride

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